An In-Depth Technical Guide to 3-Bromo-2-hydroxy-5-methylbenzoic Acid (CAS No. 17746-75-7)
An In-Depth Technical Guide to 3-Bromo-2-hydroxy-5-methylbenzoic Acid (CAS No. 17746-75-7)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-Bromo-2-hydroxy-5-methylbenzoic acid, a substituted salicylic acid derivative of increasing interest in medicinal chemistry and organic synthesis. We will delve into its chemical properties, synthesis, spectral analysis, and potential applications, offering insights grounded in established scientific principles.
Core Compound Identification and Properties
Chemical Identity:
| Identifier | Value | Source |
| Chemical Name | 3-Bromo-2-hydroxy-5-methylbenzoic acid | [1] |
| CAS Number | 17746-75-7 | [1][2][3] |
| Molecular Formula | C₈H₇BrO₃ | [1][4] |
| Molecular Weight | 231.04 g/mol | [1][4] |
| IUPAC Name | 3-bromo-2-hydroxy-5-methylbenzoic acid | [1] |
| Synonyms | bromo-p-cresotic acid | [1] |
| InChI Key | POGDQQPHOPNJFP-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CC1=CC(=C(C(=C1)Br)O)C(=O)O | [1] |
Physicochemical Properties:
| Property | Value | Source |
| Physical Form | Solid | |
| pKa (Predicted) | 2.65 ± 0.14 | [1] |
| LogP (Predicted) | 2.16132 | [4] |
| Topological Polar Surface Area | 57.53 Ų | [4] |
| Hydrogen Bond Donors | 2 | [1][4] |
| Hydrogen Bond Acceptors | 3 | [1][4] |
| Rotatable Bonds | 1 | [4] |
A foundational understanding of these properties is critical for predicting the compound's behavior in various solvent systems, its potential for membrane permeability, and its likely intermolecular interactions—all key considerations in drug design and synthesis. The predicted pKa, for instance, suggests that the carboxylic acid moiety will be deprotonated at physiological pH, a factor that significantly influences its solubility and interaction with biological targets.
Synthesis and Chemical Reactivity
A plausible synthetic approach is outlined below. This protocol is a representative example based on known transformations of similar substrates.
Hypothetical Synthesis Workflow:
Caption: A plausible two-step synthesis of 3-Bromo-2-hydroxy-5-methylbenzoic acid.
Experimental Protocol (Hypothetical):
Step 1: Bromination of 4-methylphenol (p-cresol)
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To a solution of 4-methylphenol in a suitable solvent (e.g., acetic acid), add a brominating agent (e.g., N-bromosuccinimide or liquid bromine) dropwise at a controlled temperature.
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The regioselectivity of bromination is directed by the hydroxyl group, favoring the ortho and para positions. Separation of the desired 2-bromo-4-methylphenol isomer would be necessary.
Step 2: Formylation (Reimer-Tiemann Reaction)
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The resulting 2-bromo-4-methylphenol would then undergo a formylation reaction, such as the Reimer-Tiemann reaction, to introduce a formyl group ortho to the hydroxyl group.[5]
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This involves reacting the phenol with chloroform in the presence of a strong base like sodium hydroxide.
Step 3: Oxidation
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The intermediate, 3-bromo-2-hydroxy-5-methylbenzaldehyde, is then oxidized to the corresponding carboxylic acid.
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This can be achieved using a variety of oxidizing agents, such as potassium permanganate or Jones reagent (chromium trioxide in sulfuric acid).
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Purification of the final product would likely involve recrystallization or column chromatography.
The reactivity of 3-Bromo-2-hydroxy-5-methylbenzoic acid is primarily dictated by its three functional groups: the carboxylic acid, the hydroxyl group, and the bromine atom. The carboxylic acid can undergo esterification and amidation. The hydroxyl and carboxylic acid groups can participate in hydrogen bonding, influencing its physical properties and biological interactions. The bromine atom can be a site for further functionalization through cross-coupling reactions, such as Suzuki or Heck couplings, making it a versatile building block for more complex molecules.[6]
Spectroscopic and Analytical Data
While a comprehensive set of spectral data from a single, peer-reviewed source is not available, data from chemical suppliers and databases provide a general profile. For definitive structural confirmation, researchers should perform their own analytical characterization.
Expected Spectroscopic Features:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the acidic protons of the hydroxyl and carboxylic acid groups. The aromatic protons would appear as doublets or singlets in the aromatic region, with coupling constants indicative of their substitution pattern. The methyl protons would appear as a singlet in the aliphatic region. The acidic protons would likely be broad singlets and their chemical shifts could be concentration-dependent.
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¹³C NMR: The carbon NMR would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be significantly downfield. The chemical shifts of the aromatic carbons would be influenced by the electron-donating hydroxyl and methyl groups and the electron-withdrawing bromine and carboxylic acid groups.
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Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching band for the carboxylic acid, another O-H stretch for the phenolic hydroxyl group, and a strong C=O stretching absorption for the carbonyl group. C-H stretches for the aromatic ring and the methyl group, as well as C-Br stretching, would also be present.
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Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (231.04 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) would be observed for the molecular ion and any bromine-containing fragments.
Applications in Research and Drug Development
Substituted benzoic acids are a cornerstone in medicinal chemistry, serving as scaffolds for a wide range of therapeutic agents.[7] The introduction of a bromine atom can enhance the lipophilicity of a molecule, potentially improving its membrane permeability and oral bioavailability. Furthermore, the bromine atom can act as a handle for further chemical modifications, allowing for the exploration of structure-activity relationships.
While specific biological activities for 3-Bromo-2-hydroxy-5-methylbenzoic acid are not extensively documented in the public domain, its structural similarity to other bioactive benzoic acid derivatives suggests potential for various applications. For instance, hydroxybenzoic acids are known to possess antimicrobial, anti-inflammatory, and antioxidant properties.[8][9]
Potential Roles in Drug Discovery:
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Building Block for Novel Compounds: Its trifunctional nature makes it an attractive starting material for the synthesis of more complex molecules with potential therapeutic value.[7] The bromine atom, in particular, can be utilized in cross-coupling reactions to introduce diverse substituents.
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Fragment-Based Drug Design: As a small, functionalized molecule, it could be used in fragment-based screening to identify initial hits against various biological targets.
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Scaffold for Bioactive Molecules: The salicylic acid core is a well-established pharmacophore. Modifications at the 3, and 5 positions can be systematically explored to develop analogs with improved potency, selectivity, and pharmacokinetic properties.
The workflow for utilizing such a compound in a drug discovery program is illustrated below.
Drug Discovery Workflow:
Caption: A typical workflow for utilizing a building block in drug discovery.
Safety and Handling
Hazard Identification:
According to supplier safety data, 3-Bromo-2-hydroxy-5-methylbenzoic acid is classified as acutely toxic if swallowed (Acute Tox. 3 Oral).
Precautionary Measures:
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Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Storage: Store in a tightly sealed container in a cool, dry place.[4]
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Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous waste.
Researchers should always consult the most recent Safety Data Sheet (SDS) from their supplier before handling this compound.
Conclusion
3-Bromo-2-hydroxy-5-methylbenzoic acid is a valuable chemical entity with significant potential in organic synthesis and drug discovery. Its well-defined structure and multiple functional groups make it a versatile building block for creating novel molecules with diverse biological activities. While detailed, peer-reviewed literature on its specific synthesis and applications is currently limited, its structural relationship to other known bioactive compounds suggests a promising future for its use in the development of new therapeutic agents. As with any chemical, proper safety precautions must be observed during its handling and use.
References
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- 4. chemscene.com [chemscene.com]
- 5. researchgate.net [researchgate.net]
- 6. 3-Bromo-2-hydroxy-5-methylbenzoic acid | CymitQuimica [cymitquimica.com]
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- 8. Bot Verification [rasayanjournal.co.in]
- 9. Methyl 3-amino-5-bromo-2-hydroxybenzoate 95+% synthesis - chemicalbook [chemicalbook.com]

